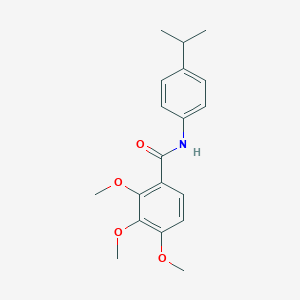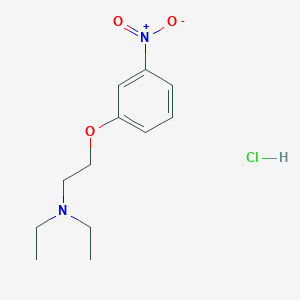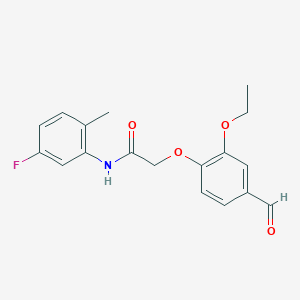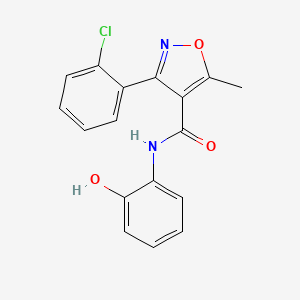![molecular formula C12H12ClF3N2O B4411158 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazole hydrochloride](/img/structure/B4411158.png)
1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazole hydrochloride
Overview
Description
1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazole hydrochloride, commonly known as TFMPH, is a chemical compound that has gained significant attention in the field of scientific research due to its numerous applications. TFMPH is a white crystalline powder that is soluble in water and has a molecular weight of 297.75 g/mol.
Mechanism of Action
The exact mechanism of action of TFMPH is not fully understood. However, it is believed to act by inhibiting various signaling pathways that are involved in the regulation of inflammation, cell proliferation, and viral replication. TFMPH has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of immune responses and inflammation. TFMPH has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell proliferation and survival. Additionally, TFMPH has been shown to inhibit the activity of viral proteases, which are essential for the replication of certain viruses.
Biochemical and Physiological Effects:
TFMPH has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types and animal models. TFMPH has also been found to reduce the migration of leukocytes to the site of inflammation. Moreover, TFMPH has been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, TFMPH has been found to inhibit the replication of several viruses, including HIV-1, influenza A virus, and herpes simplex virus.
Advantages and Limitations for Lab Experiments
TFMPH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. TFMPH has been extensively studied for its potential as a therapeutic agent, and its mechanism of action is well understood. Moreover, TFMPH has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a versatile compound for various research applications. However, TFMPH also has some limitations. It has been found to have low bioavailability, which may limit its effectiveness as a therapeutic agent. Moreover, the exact mechanism of action of TFMPH is not fully understood, which may limit its use in certain research applications.
Future Directions
There are several future directions for the research on TFMPH. One potential direction is to investigate the use of TFMPH as a therapeutic agent for various diseases, including inflammatory diseases, cancer, and viral infections. Further studies are needed to determine the optimal dosage, route of administration, and safety profile of TFMPH in humans. Another potential direction is to investigate the mechanism of action of TFMPH in more detail, particularly its effects on various signaling pathways. Additionally, further studies are needed to determine the potential side effects and drug interactions of TFMPH. Finally, the development of more potent and selective analogs of TFMPH may lead to the discovery of new therapeutic agents for various diseases.
Scientific Research Applications
TFMPH has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. TFMPH has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the migration of leukocytes to the site of inflammation. TFMPH has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, TFMPH has been found to inhibit the replication of several viruses, including HIV-1, influenza A virus, and herpes simplex virus.
properties
IUPAC Name |
1-[2-[3-(trifluoromethyl)phenoxy]ethyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O.ClH/c13-12(14,15)10-2-1-3-11(8-10)18-7-6-17-5-4-16-9-17;/h1-5,8-9H,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITNOJCRTWCJTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN2C=CN=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411084.png)
![4-[(ethylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B4411086.png)

![methyl N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4411117.png)
![2-methoxy-3-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4411125.png)

![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4411139.png)
![2-[(2-aminophenyl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4411142.png)
![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4411144.png)
![{4-[3-(4-morpholinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B4411148.png)


